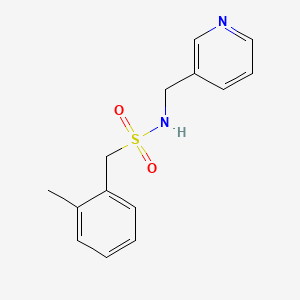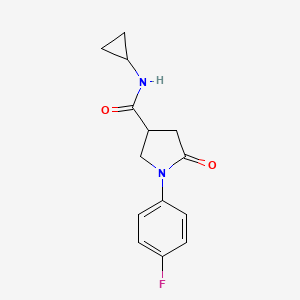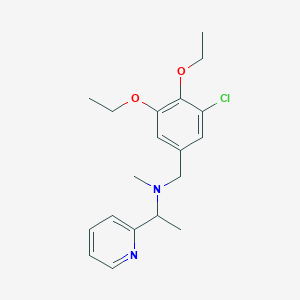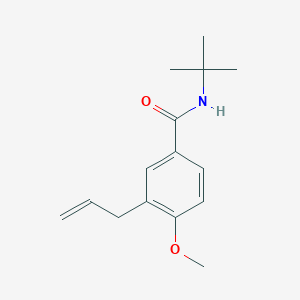
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide
Vue d'ensemble
Description
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide, also known as MRS1477, is a small-molecule antagonist of the P2Y14 receptor. P2Y14 is a G protein-coupled receptor that is activated by UDP-glucose and is involved in various physiological processes such as inflammation, immune response, and metabolism. MRS1477 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, diabetes, and neuroinflammation.
Mécanisme D'action
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide acts as an antagonist of the P2Y14 receptor, which is involved in various physiological processes such as inflammation, immune response, and metabolism. By blocking the activation of the P2Y14 receptor, this compound can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by reducing the expression of genes involved in cell proliferation and migration. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of genes involved in glucose uptake and metabolism. In neuroinflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve cognitive function by modulating the immune response in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for the P2Y14 receptor. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, diabetes, and neuroinflammation. Another direction is to investigate its mechanism of action and potential side effects in more detail. Additionally, there is a need for the development of more potent and selective P2Y14 receptor antagonists for use in clinical settings.
Applications De Recherche Scientifique
1-(2-methylphenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in several diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neuroinflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-12-5-2-3-7-14(12)11-19(17,18)16-10-13-6-4-8-15-9-13/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVOYODZCGQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrochloride](/img/structure/B4427164.png)
![N-(1-phenylethyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427165.png)

![10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4427174.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427184.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4427193.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4427206.png)
![3-ethyl-1,7-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427211.png)

![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4427222.png)
![N-[2-ethyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B4427228.png)